molecular formula C21H29N5O5 B2602336 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941873-71-8

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2602336
CAS No.: 941873-71-8
M. Wt: 431.493
InChI Key: GLZZBDACDKESOH-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the hydroxy and methoxyphenoxy groups: These groups are usually introduced via nucleophilic substitution reactions.

    Attachment of the isopentylamino group: This step often involves amination reactions under controlled conditions to ensure the correct positioning on the purine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.

    Biology: In the investigation of cellular processes involving purine derivatives.

    Medicine: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the purine core structure. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5/c1-13(2)9-10-22-20-23-18-17(19(28)24-21(29)25(18)3)26(20)11-14(27)12-31-16-7-5-15(30-4)6-8-16/h5-8,13-14,27H,9-12H2,1-4H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZBDACDKESOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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